molecular formula C13H20N2 B1464971 N-methyl-N-(4-methylphenyl)piperidin-3-amine CAS No. 1251353-96-4

N-methyl-N-(4-methylphenyl)piperidin-3-amine

Cat. No.: B1464971
CAS No.: 1251353-96-4
M. Wt: 204.31 g/mol
InChI Key: QPGVWOBRRNWERI-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylphenyl)piperidin-3-amine ( 1342642-45-8) is a piperidine-based compound with the molecular formula C13H20N2 . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The piperidine ring is a key structural motif in numerous bioactive molecules and has been identified in compounds exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer, anti-Parkinson’s, antimicrobial, and stimulant effects on the central nervous system . As a specialty material, this chemical serves as a valuable intermediate for medicinal chemistry research and the synthesis of more complex molecules . Its structure, featuring a piperidine ring substituted with methyl and 4-methylbenzyl groups, makes it a versatile building block for exploring structure-activity relationships in drug discovery. Researchers utilize this compound to develop and study new potential therapeutic agents. This compound is intended for research use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVWOBRRNWERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine generally involves the following key steps:

A representative method involves the alkylation of 3-aminopiperidine derivatives with 4-methylbenzylamine or its derivatives, followed by methylation of the secondary amine. The stereochemistry at the 3-position (notably the (3S) isomer) is often controlled by using chiral precursors or resolution techniques.

Detailed Preparation Method from Patent Literature

A Chinese patent (CN103373953A) describes a multi-step preparation of related piperidine derivatives that can be adapted for this compound synthesis. Key steps include:

  • Step 1: Preparation of (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidines

    • React 4-methylbenzylamine with (R)-2-((carbobenzoxy)amino) pentane-1,5-dimesylate in a solvent under stirring at 50 °C.
    • After reaction completion, isolate the product by filtration and recrystallization.
    • Yield: Approximately 90.3%.
  • Step 2: Conversion to (R)-1-N-hydroxyl-3-(benzyloxycarbonyl amino) piperidines

    • Oxammonium hydrochloride is reacted with the intermediate in a tetrahydrofuran-water mixture with triethylamine at 50–60 °C.
    • The product is isolated by solvent removal, extraction, drying, and recrystallization.
    • Yield: Approximately 72.3%.
  • Step 3: Further functional group manipulations

    • Similar procedures are used to prepare (R)-1-N-hydroxyl-3-(t-butoxycarbonyl amino) piperidines, which can be deprotected and methylated to yield the target compound.

This method emphasizes the use of protecting groups (benzyloxycarbonyl and t-butoxycarbonyl) and controlled reaction conditions to ensure high yield and stereochemical purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Yield (%) Notes
Alkylation with 4-methylbenzylamine (R)-2-((Cbz) amino) pentane-1,5-dimesylate, stirring 50 °C 90.3 Formation of protected intermediate
Oxidation to N-hydroxyl derivative Oxammonium hydrochloride, THF/H2O, triethylamine 50–60 °C 72.3 Conversion to N-hydroxyl derivative
Deprotection and methylation Acid/base treatments, methylating agents Varies Not specified Final steps to yield N-methylated amine

Alternative Synthetic Approaches

While the patent focuses on protected intermediates, other synthetic methods include:

  • Direct reductive amination of 3-aminopiperidine with 4-methylbenzaldehyde followed by methylation of the secondary amine.
  • Nucleophilic substitution reactions where 3-chloropiperidine derivatives are reacted with N-methyl-4-methylphenylamine under basic conditions.
  • Hydrogenation methods using palladium catalysts to reduce intermediates and introduce the N-methyl group, as seen in related piperidine derivatives synthesis.

Industrial Considerations

Industrial synthesis may employ:

  • Continuous flow reactors for better control of reaction parameters and scalability.
  • High-pressure hydrogenation for efficient reduction steps.
  • Use of catalysts such as palladium on carbon to facilitate selective hydrogenation and amination reactions.
  • Optimization of solvent systems (ethanol, methanol, THF) to maximize yield and purity.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Disadvantages
Protected intermediate route 4-methylbenzylamine, dimesylates, oxammonium hydrochloride 50–60 °C, THF/H2O, triethylamine High stereoselectivity, good yields Multi-step, requires protection/deprotection
Reductive amination 3-aminopiperidine, 4-methylbenzaldehyde, methylating agent Mild heating, catalytic hydrogenation Simpler steps, direct N-substitution May require purification of isomers
Nucleophilic substitution 3-chloropiperidine derivatives, N-methyl-4-methylphenylamine Basic conditions, reflux Straightforward, scalable Possible side reactions, lower selectivity

Research Findings and Notes

  • The stereochemistry at the 3-position is crucial for biological activity and can be controlled via chiral starting materials or resolution methods.
  • Protecting groups such as benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) are commonly used to prevent side reactions during intermediate steps.
  • Oxammonium salts provide mild oxidation conditions to introduce hydroxyl functionalities without over-oxidation.
  • Methylation of the secondary amine is typically achieved using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).
  • Purification is often done by recrystallization or chromatographic methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(4-methylphenyl)piperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

N-methyl-N-(4-methylphenyl)piperidin-3-amine has been investigated for its potential as an anticancer agent. Its structural similarity to known tyrosine kinase inhibitors suggests that it may exhibit similar pharmacological properties. For instance, compounds like imatinib and nilotinib, which are used in treating chronic myelogenous leukemia (CML), share core structural features with this compound .

Case Study:
A study published in MDPI highlighted the synthesis of derivatives of piperidine compounds that showed promising results against cancer cell lines, indicating the potential of this compound in drug development .

Organic Synthesis

2.1. Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProductReference
AlkylationN-(4-Methylphenyl)-N-alkylpiperidine
AcylationN-(4-Methylphenyl)-N-acylpiperidine
ReductionPiperidine derivatives

Material Science

3.1. Organic Light Emitting Diodes (OLEDs)

Recent research has explored the use of piperidine derivatives, including this compound, in the development of organic light-emitting diodes (OLEDs). These compounds can enhance the efficiency and stability of OLED devices due to their favorable electronic properties.

Case Study:
A patent application described the incorporation of this compound into novel OLED materials, demonstrating improved performance metrics such as brightness and operational lifespan .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-methyl-N-(4-methylphenyl)piperidin-3-amine Piperidine N-methyl, N-(4-methylphenyl) C₁₃H₂₀N₂ 204.32 Tertiary amine; potential CNS activity
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine Pyrimidine core, N-(4-methylphenyl) C₁₂H₁₃N₃ 199.25 Aromatic amine; possible kinase inhibition
1-(4-methoxybenzyl)-N-methylpiperidin-3-amine HCl Piperidine N-methyl, 4-methoxybenzyl group C₁₄H₂₃ClN₂O 270.80 Enhanced solubility (HCl salt)
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl} derivatives Pyrrolopyrimidine core, sulfonyl groups C₂₃H₃₀N₅O₄S₂ 504.65 Kinase inhibitors (e.g., JAK/STAT pathway)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core, cyclopropylamine substituent C₁₂H₁₅N₅ 229.28 Anticancer candidate; HRMS-validated
Tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14) Tetrahydropyran ring, cyclopentyl substituents C₂₅H₃₈N₂O₂ 399.20 High-resolution crystallography data

Key Structural and Functional Differences

  • Core Heterocycle :

    • Piperidine derivatives (e.g., target compound) exhibit flexibility and basicity suited for receptor binding .
    • Pyrimidine or pyrazole analogs (e.g., 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine) offer aromaticity, enhancing π-π stacking in enzyme active sites .
  • Substituent Effects :

    • The 4-methylphenyl group in the target compound increases lipophilicity compared to 4-methoxybenzyl derivatives (e.g., ), which may improve blood-brain barrier penetration .
    • Sulfonyl or trifluoromethyl groups (e.g., in ) enhance metabolic stability and binding specificity .
  • Synthetic Accessibility :

    • Piperidine derivatives are often synthesized via reductive amination (e.g., using NaBH(OAc)₃) , while pyrimidines require cross-coupling reactions (e.g., Pd-catalyzed amination) .

Pharmacological and Physicochemical Profiles

  • Solubility : Ionic liquid-based syntheses () improve solubility for polar analogs, whereas hydrophobic substituents (e.g., 4-methylphenyl) reduce aqueous solubility .
  • Bioactivity : Pyrrolopyrimidine derivatives () show kinase inhibition, while piperidine-based compounds may target GPCRs due to structural mimicry of neurotransmitters .

Biological Activity

N-methyl-N-(4-methylphenyl)piperidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies, alongside a comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1251353-96-4
  • Molecular Formula : C13H18N2

The compound features a piperidine ring substituted with a methyl group and a para-methylphenyl group, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-Methylphenylpiperidin-3-one.
  • Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.
  • Conditions : The reaction is usually carried out in an organic solvent like acetone or ethanol under basic conditions.

This compound interacts with various biological targets, primarily within the central nervous system (CNS). Its mechanism is believed to involve:

  • Dopaminergic Activity : The compound may act as a dopamine receptor modulator, influencing neurotransmitter release and uptake.
  • Serotonergic Pathways : It may also interact with serotonin receptors, contributing to mood regulation and anxiety reduction.

1. Antiviral Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. For instance:

  • In vitro assays demonstrated that derivatives of piperidine can inhibit the replication of viruses such as Hepatitis C (HCV) by targeting viral assembly stages .

2. Anticancer Activity

Piperidine derivatives have shown promise in cancer treatment:

  • A study reported that compounds related to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

Case Study 1: Antiviral Screening

A high-throughput screening identified several piperidine derivatives as potent inhibitors of HCV replication. The lead compound demonstrated an EC50 value indicating effective viral inhibition without significant cytotoxicity .

Case Study 2: Cancer Cell Line Testing

In tests involving glioblastoma and breast cancer cell lines, this compound derivatives induced significant cell death at micromolar concentrations, showcasing their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
N-MethylpiperidineStructureCNS stimulant
4-AminopiperidineStructureAntiviral
Piperidine Derivative XStructureAnticancer

Q & A

Q. What are the optimized synthetic routes for N-methyl-N-(4-methylphenyl)piperidin-3-amine, and how can reaction conditions be tailored to improve yield and purity?

Answer: The synthesis of structurally analogous piperidine derivatives typically involves multi-step reactions. Key steps include:

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic or heterocyclic groups .
  • Solvent Optimization: Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions, while temperature control (e.g., 60–80°C) minimizes side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm molecular structure by analyzing chemical shifts (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC/UPLC: Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods (IC50 determination) .
  • Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate viability at varying concentrations (1–100 µM) .
  • Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal: Segregate organic waste in designated containers; neutralize acidic/basic byproducts before disposal .
  • Emergency Procedures: Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with saline solution) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted biological activity?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular Docking: Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina or Schrödinger Suite to prioritize derivatives for synthesis .
  • Machine Learning (ML): Train models on existing bioactivity data to predict ADMET properties or synthetic feasibility .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

Answer:

  • Meta-Analysis: Systematically compare datasets (e.g., IC50 values) to identify outliers or confounding variables (e.g., solvent polarity, cell line variability) .
  • Reproducibility Checks: Validate protocols in independent labs; standardize assay conditions (e.g., pH, temperature) .
  • Mechanistic Studies: Use knock-out cell lines or isotopic labeling to confirm target engagement .

Q. What interdisciplinary approaches integrate materials science and medicinal chemistry in studying this compound?

Answer:

  • Nanoparticle Delivery Systems: Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability and controlled release .
  • Surface Functionalization: Modify carbon nanotubes or silica gels with the compound for catalytic or sensing applications .
  • Synchrotron Studies: Analyze crystalline forms via X-ray diffraction to correlate solid-state properties with stability .

Q. How can advanced separation technologies improve the scalability of this compound synthesis?

Answer:

  • Membrane Filtration: Use nanofiltration to separate intermediates by molecular weight, reducing solvent waste .
  • Continuous Flow Reactors: Optimize residence time and mixing efficiency to enhance yield and reduce batch variability .
  • Simulated Moving Bed (SMB) Chromatography: Automate purification for large-scale production (>1 kg) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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